molecular formula C18H12Cl2F3N3O B2610507 1-allyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} CAS No. 320422-17-1

1-allyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}

Cat. No.: B2610507
CAS No.: 320422-17-1
M. Wt: 414.21
InChI Key: GVHSZCBAKKNBQS-BUVRLJJBSA-N
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Description

The compound 1-allyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} belongs to the indole-2,3-dione (isatin) hydrazone family. Its structure comprises an allyl substituent at the 1-position of the indole-dione core and a hydrazone linkage to a 2,6-dichloro-4-(trifluoromethyl)phenyl group. Hydrazone derivatives of isatin are known for diverse biological activities, including antimicrobial, antiviral, and receptor-targeting effects, depending on substituent variations .

Properties

IUPAC Name

3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]diazenyl]-1-prop-2-enylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2F3N3O/c1-2-7-26-14-6-4-3-5-11(14)15(17(26)27)24-25-16-12(19)8-10(9-13(16)20)18(21,22)23/h2-6,8-9,27H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWQTADKIVMHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C1O)N=NC3=C(C=C(C=C3Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-allyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-allyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs differ in the substituent at the 1-position of the indole-dione scaffold (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name (1-substituent) Molecular Formula Molar Mass (g/mol) Key Substituent Features
1-Allyl (target compound) C₁₉H₁₄Cl₂F₃N₃O 444.24* Allyl group (C₃H₅) introduces unsaturation and steric bulk
1-Phenyl C₂₁H₁₂Cl₂F₃N₃O 468.24 Aromatic phenyl enhances lipophilicity
1-Methyl C₁₇H₁₂Cl₂F₃N₃O 402.20 Methyl group offers minimal steric hindrance
1-Isopropyl C₁₈H₁₄Cl₂F₃N₃O 416.22 Branched isopropyl increases hydrophobicity

*Calculated based on analogs.

Key Observations:

  • Lipophilicity : The allyl substituent may moderately increase ClogP compared to methyl (as seen in , where bulkier groups elevated lipophilicity). However, phenyl and isopropyl analogs likely exhibit higher ClogP due to aromatic or branched aliphatic moieties .
  • Steric Effects : The allyl group’s planar geometry and π-electrons could influence molecular conformation and binding interactions, contrasting with the bulky isopropyl or rigid phenyl groups.

Biological Activity

1-Allyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's properties, synthesis, and biological effects based on diverse research findings.

The compound is characterized by its molecular formula C18H15Cl2F3N2O2C_{18}H_{15}Cl_2F_3N_2O_2 and a molecular weight of approximately 399.23 g/mol. It is a derivative of indole, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₅Cl₂F₃N₂O₂
Molecular Weight399.23 g/mol
Melting PointNot specified
DensityNot specified
SolubilityNot specified

Synthesis

The synthesis of this compound typically involves the reaction of 1-allyl-1H-indole-2,3-dione with hydrazine derivatives. The presence of electron-withdrawing groups such as dichloro and trifluoromethyl enhances the reactivity and stability of the resulting hydrazone.

Anticancer Properties

Research indicates that compounds similar to 1-allyl-1H-indole-2,3-dione exhibit significant anticancer activity. For instance, studies have demonstrated that indole derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific hydrazone modification may enhance these effects by increasing lipophilicity and bioavailability.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of pathogens. Preliminary studies suggest that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell membrane integrity.

Enzyme Inhibition

Enzyme inhibition studies have shown that indole derivatives can act as inhibitors for various enzymes involved in cancer progression and microbial metabolism. The specific hydrazone structure may provide additional binding interactions with target enzymes, potentially enhancing inhibitory potency.

Case Studies

  • Anticancer Activity : A recent study published in Chemotherapy explored the effects of similar indole derivatives on breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability with IC50 values in the micromolar range.
  • Antimicrobial Efficacy : Research conducted on the antibacterial properties against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL for the hydrazone derivative, indicating promising antimicrobial potential.
  • Enzyme Interaction : A kinetic study demonstrated that the compound inhibits cyclooxygenase (COX) enzymes, which are crucial in inflammation and cancer pathways. The inhibition constant (Ki) was determined to be significantly lower than that of common non-steroidal anti-inflammatory drugs (NSAIDs).

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